(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJJLKWTTLXGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 258.33 g/mol
- SMILES Notation : CC(C1=NN(C=C1)C(C2=CC=CC=C2)=C)C
This compound features a pyrazole ring substituted with a cyclopropylmethyl group and a phenyl group, contributing to its unique biological properties.
Research indicates that the compound interacts with various biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation, thus enhancing synaptic transmission. This mechanism suggests potential applications in treating neurological disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neurotransmitter Modulation : The compound has been shown to enhance acetylcholine signaling by acting as an allosteric modulator at muscarinic receptors, particularly the M4 subtype. This modulation can lead to improved cognitive functions and memory enhancement .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation has been highlighted as a significant mechanism for its anticancer properties .
- Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Cognitive Enhancement
A study published in Journal of Medicinal Chemistry evaluated the cognitive-enhancing effects of the compound in animal models. The results indicated significant improvements in memory retention and learning capabilities compared to control groups .
Case Study 2: Cancer Cell Inhibition
In another study focusing on cancer treatment, this compound was tested against breast cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Activity
Research indicates that pyrazole derivatives, including (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine, exhibit significant pharmacological activities:
- Muscarinic Receptor Modulation : This compound has been studied as a potential positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions and could be targeted for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Potential : Some studies have highlighted the ability of pyrazole derivatives to inhibit specific kinases involved in cancer progression, suggesting their utility in developing anticancer therapies .
Neurotransmitter Regulation
The compound may modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation. This mechanism enhances synaptic transmission, potentially benefiting conditions characterized by neurotransmitter imbalances.
Case Study 1: M4 Muscarinic Receptor Modulators
A study evaluated various pyrazole-based compounds for their efficacy as M4 PAMs. Results showed that small structural modifications significantly impacted their binding affinity and signaling bias profiles, indicating the importance of structural optimization in drug design .
Case Study 2: Lactate Dehydrogenase Inhibition
Another study focused on the discovery of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH). The findings demonstrated that specific pyrazole analogs exhibited potent inhibitory activity against LDH, suggesting their potential as therapeutic agents for metabolic disorders .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Pyrazole Core Functionalization
The pyrazole ring can be functionalized at various positions using boronic acid pinacol esters in Suzuki coupling reactions. For example, pyrazole boronic acid esters are reacted with halogenated aromatic compounds under palladium catalysis to introduce the phenyl substituent at the 3-position.
Suzuki Coupling Conditions : Typically performed under anhydrous conditions to prevent side reactions such as nucleophilic aromatic substitution, using bases like potassium carbonate or cesium carbonate, and palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
Yields : Alkylation of the pyrazole boronic ester to introduce the cyclopropylmethyl group yields between 32% and 68%, depending on the specific conditions and substrates used.
Alkylation of Pyrazole Nitrogen
The N-1 position of the pyrazole is alkylated with cyclopropylmethyl halides (e.g., bromides or chlorides) under basic conditions. This step is crucial for obtaining the desired N-substituted pyrazole structure.
Typical Conditions : Use of alkyl halides with a base such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Purification : The alkylated products are purified by column chromatography to separate from unreacted starting materials and side products.
Introduction of the Methanamine Group
The methanamine group at the 4-position of the pyrazole ring is typically introduced via a substitution or reduction reaction starting from a suitable precursor such as a 4-halopyrazole or a 4-formylpyrazole intermediate.
Methods : Reductive amination of a 4-formylpyrazole with ammonia or an amine source can yield the methanamine substituent.
Alternative : Nucleophilic substitution of a 4-halopyrazole with an amine nucleophile under appropriate conditions.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | 3-bromo-1H-pyrazole derivative | Pd catalyst, base, phenylboronic acid | 3-phenyl-1H-pyrazole derivative | 50-70 |
| 2 | N-alkylation | 3-phenyl-1H-pyrazole | Cyclopropylmethyl bromide, base | 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole | 40-65 |
| 3 | Introduction of methanamine | 4-formyl or 4-halopyrazole | Ammonia or amine source, reductive amination or substitution | This compound | 45-70 |
Research Findings and Optimization
Reaction Conditions : Water-free conditions are preferred during Suzuki coupling to avoid side reactions, especially with sensitive chloro-substituted pyridines or pyrazoles.
Purification : Alkylated pyrazole boronic esters are easier to purify compared to their non-alkylated counterparts, which facilitates the synthesis of analogues.
Yields : The yields of individual steps range from moderate to good (30-70%), with overall yields depending on the efficiency of each step and purification.
Alternative Routes : Some studies have explored the use of Sonogashira coupling and click chemistry to introduce related heterocyclic substituents, though these are more relevant for analogues rather than the exact compound .
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole core arylation | Suzuki coupling | Pd catalyst, base, phenylboronic acid | 50-70 | Water-free conditions preferred |
| N-1 Alkylation with cyclopropylmethyl | Alkylation | Cyclopropylmethyl bromide, base | 40-65 | Purification by chromatography |
| Methanamine group introduction | Reductive amination or nucleophilic substitution | Ammonia or amine source, reducing agent | 45-70 | Depends on precursor availability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
